N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
“N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Scientific Research Applications
Antipsychotic Agents Development
Research has explored heterocyclic analogues of certain carboxamides as potential antipsychotic agents, focusing on their in vitro binding to dopamine and serotonin receptors and in vivo activities predictive of antipsychotic efficacy without significant extrapyramidal side effects (Norman et al., 1996).
Histamine H4 Antagonists for Asthma and Allergic Rhinitis
Bicyclic azole carboxamide derivatives, including those with a piperazine moiety, have been claimed as histamine H4 receptor antagonists, potentially useful in treating diseases such as asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).
Antidepressant Metabolism Study
A novel antidepressant, Lu AA21004, was investigated for its in vitro oxidative metabolism, revealing insights into its metabolic pathways and the enzymes involved. This type of research aids in understanding the pharmacokinetics of new therapeutic agents (Hvenegaard et al., 2012).
Antiproliferative and Anti-HIV Activity
Compounds with the benzothiazole and piperazine structure have been synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines and their potential anti-HIV activity, highlighting the therapeutic potential of such compounds in cancer and viral infections (Al-Soud et al., 2010).
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a promising new chemotype for anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, with structure-activity relationship exploration leading to compounds showing potent in vitro activity (Pancholia et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that thiazole and sulfonamide groups, which are part of the compound’s structure, are known for their antibacterial activity . The compound’s mode of action could be related to the antibacterial properties of these groups.
Biochemical Pathways
Given the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with bacterial cell functions, potentially disrupting essential biochemical pathways .
Pharmacokinetics
Thiazole, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Similar compounds have been shown to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .
Properties
IUPAC Name |
N-cyclopentyl-4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-27(24,25)14-6-7-15-16(12-14)26-18(20-15)22-10-8-21(9-11-22)17(23)19-13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUQBWADECAMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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